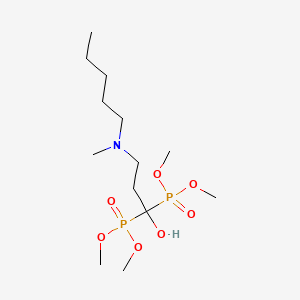![molecular formula C25H22F6N4O3S B601803 N-[3-Metil-4-(2,2,2-trifluoroetoxi)-2-piridinil]metil Lansoprazol CAS No. 1083100-26-8](/img/structure/B601803.png)
N-[3-Metil-4-(2,2,2-trifluoroetoxi)-2-piridinil]metil Lansoprazol
Descripción general
Descripción
“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” is also known as Dexlansoprazole . It is a proton pump inhibitor and the active enantiomer of lansoprazole . It is used to treat gastroesophageal reflux disease (GERD) . Lansoprazole inhibits the H+/K±ATPase in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH .
Molecular Structure Analysis
The molecular formula of “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” is C16H14F3N3OS . It is a white to brownish-white odorless crystalline powder .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” are complex . It is a metabolite of Lansoprazole .Physical and Chemical Properties Analysis
“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” has a melting point of 149-150°C and a boiling point of 494.9±55.0 °C . Its density is 1.41 g/cm3 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto se ha utilizado en el diseño y síntesis de nuevos agentes anticancerígenos {svg_1}. Un estudio mostró que se sintetizó una serie de nuevos compuestos diana y se evaluaron sus actividades antiproliferativas contra cuatro líneas celulares cancerosas diferentes: A549 (cáncer de pulmón de células no pequeñas), MCF7 (cáncer de mama), HCT116 (cáncer de colon), PC3 (cáncer de próstata) y la línea celular normal de hígado humano HL7702 {svg_2}. Los resultados mostraron que siete compuestos con grupos 1-metilpiperidin-4-ilo tenían excelentes actividades contra las cuatro líneas celulares cancerosas {svg_3}.
Descubrimiento de Fármacos
El compuesto se ha utilizado en el descubrimiento de fármacos, particularmente en el desarrollo de nuevos medicamentos para el tratamiento del cáncer {svg_4}. La estructura del compuesto se ha utilizado como andamiaje en el diseño de nuevos medicamentos {svg_5}.
Síntesis Orgánica
El compuesto se ha utilizado en síntesis orgánica {svg_6}. Se ha utilizado en la síntesis de 1,2,3-triazoles, que son importantes heterociclos de cinco miembros que contienen nitrógeno {svg_7}.
Química de Polímeros
El compuesto tiene aplicaciones potenciales en química de polímeros {svg_8}. Se puede utilizar en la síntesis de polímeros funcionales {svg_9}.
Química Supramolecular
El compuesto se puede utilizar en química supramolecular {svg_10}. Se puede utilizar en la síntesis de 1,2,3-triazoles, que tienen una amplia gama de aplicaciones en química supramolecular {svg_11}.
Bioconjugación
El compuesto se puede utilizar en bioconjugación {svg_12}. Se puede utilizar en la síntesis de 1,2,3-triazoles, que han encontrado amplias aplicaciones en bioconjugación {svg_13}.
Mecanismo De Acción
Target of Action
The primary target of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is the (H+,K+)-ATPase enzyme system located at the secretory surface of the gastric parietal cell . This enzyme system is also known as the acid (proton) pump within the parietal cell .
Mode of Action
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole suppresses gastric acid secretion by specifically inhibiting the (H+,K+)-ATPase enzyme system . By blocking the final step of acid production, it effectively reduces the amount of acid produced in the stomach .
Pharmacokinetics
It is known that the compound’s effect on the human body is disproportionate to its plasma elimination half-life . After a day or more of use, the effects of the drug can last for over 24 hours
Análisis Bioquímico
Biochemical Properties
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole plays a crucial role in biochemical reactions, particularly in inhibiting gastric acid secretion. This compound interacts with the H+/K+ ATPase enzyme system in the gastric parietal cells, inhibiting the final step of acid production . Additionally, it has been observed to interact with various proteins and enzymes involved in cellular metabolism and signaling pathways. For instance, it binds to and inhibits the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism .
Cellular Effects
The effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . It also impacts the expression of genes involved in inflammatory responses and oxidative stress, thereby modulating the cellular environment .
Molecular Mechanism
At the molecular level, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole exerts its effects through several mechanisms. It binds to the H+/K+ ATPase enzyme, inhibiting its activity and reducing gastric acid secretion . Additionally, it interacts with cytochrome P450 enzymes, altering their activity and affecting drug metabolism . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of acid secretion and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and alterations in metabolic processes . Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant physiological changes .
Metabolic Pathways
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of inactive metabolites . This compound also affects the methionine cycle and transsulfuration pathway, influencing the levels of various metabolites and cofactors .
Transport and Distribution
Within cells and tissues, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed mainly in the extracellular fluid . The compound is also known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, it interacts with specific transporters and binding proteins that influence its localization and accumulation in tissues .
Subcellular Localization
The subcellular localization of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is crucial for its activity. It is primarily localized in the gastric parietal cells, where it inhibits the H+/K+ ATPase enzyme . The compound also accumulates in the liver, where it is metabolized by cytochrome P450 enzymes . Post-translational modifications and targeting signals direct it to specific cellular compartments, ensuring its proper function .
Propiedades
IUPAC Name |
1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWVDDXKNHBOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858100 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083100-26-8 | |
| Record name | N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083100268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2C9V93SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)


